molecular formula C17H17ClN2O B13086305 2-(Allylamino)-N-(4-chlorobenzyl)benzamide

2-(Allylamino)-N-(4-chlorobenzyl)benzamide

Cat. No.: B13086305
M. Wt: 300.8 g/mol
InChI Key: HLGDZMAONLGXSU-UHFFFAOYSA-N
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Description

2-(Allylamino)-N-(4-chlorobenzyl)benzamide is an organic compound that features a benzamide core substituted with an allylamino group and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions using allylamine.

    Attachment of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-N-(4-chlorobenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the allylamino group can yield corresponding oxides.

    Reduction: Reduction of the benzamide core can yield primary amines.

    Substitution: Substitution of the chlorine atom can yield various substituted benzyl derivatives.

Scientific Research Applications

2-(Allylamino)-N-(4-chlorobenzyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may have potential as a bioactive compound in the study of enzyme inhibition and receptor binding.

    Medicine: Its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-N-(4-chlorobenzyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The allylamino group can form hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-N-(4-chlorobenzyl)benzamide
  • 2-(Allylamino)-N-(4-methylbenzyl)benzamide
  • 2-(Allylamino)-N-(4-fluorobenzyl)benzamide

Uniqueness

2-(Allylamino)-N-(4-chlorobenzyl)benzamide is unique due to the presence of both the allylamino and 4-chlorobenzyl groups, which confer specific chemical and biological properties. The combination of these functional groups can result in distinct reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(prop-2-enylamino)benzamide

InChI

InChI=1S/C17H17ClN2O/c1-2-11-19-16-6-4-3-5-15(16)17(21)20-12-13-7-9-14(18)10-8-13/h2-10,19H,1,11-12H2,(H,20,21)

InChI Key

HLGDZMAONLGXSU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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